![molecular formula C16H11Cl2NO4S B3937502 5-chloro-8-quinolinyl 4-chloro-3-methoxybenzenesulfonate](/img/structure/B3937502.png)
5-chloro-8-quinolinyl 4-chloro-3-methoxybenzenesulfonate
Overview
Description
5-chloro-8-quinolinyl 4-chloro-3-methoxybenzenesulfonate, also known as CQMS, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a derivative of quinoline, a heterocyclic organic compound that has been widely used in the synthesis of various drugs and bioactive molecules. CQMS has been shown to have a number of interesting properties that make it a promising candidate for further research.
Scientific Research Applications
- Cloxyquin has demonstrated potent antimicrobial properties. It inhibits bacterial growth by interfering with DNA replication and RNA synthesis. Researchers have explored its efficacy against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- Studies suggest that cloxyquin possesses antifungal activity. It has been investigated for its effectiveness against fungal pathogens, such as Candida albicans and Aspergillus species .
- Cloxyquin acts as a metal chelator, forming stable complexes with metal ions. Researchers have studied its ability to chelate copper, zinc, and other transition metals. These complexes find applications in analytical chemistry and metal-based therapies .
- Some studies indicate that cloxyquin may have neuroprotective properties. It modulates oxidative stress and protects neurons from damage. Researchers explore its potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
- Cloxyquin derivatives have been investigated for PDT applications. When activated by light, they generate reactive oxygen species, selectively damaging cancer cells. Researchers aim to enhance PDT efficacy using these compounds .
- Cloxyquin derivatives exhibit corrosion inhibition properties. They protect metal surfaces from corrosion in aggressive environments. Applications include coatings for pipelines, marine structures, and industrial equipment .
Antimicrobial Activity
Antifungal Potential
Metal Chelation
Neuroprotective Effects
Photodynamic Therapy (PDT)
Corrosion Inhibition
properties
IUPAC Name |
(5-chloroquinolin-8-yl) 4-chloro-3-methoxybenzenesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO4S/c1-22-15-9-10(4-5-13(15)18)24(20,21)23-14-7-6-12(17)11-3-2-8-19-16(11)14/h2-9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAHAMVLVZRONN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-8-quinolyl 4-chloro-3-methoxybenzenesulfonate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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